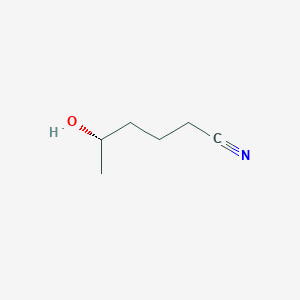

(5S)-5-Hydroxyhexanenitrile

Description

Structure

3D Structure

Properties

CAS No. |

65451-90-3 |

|---|---|

Molecular Formula |

C6H11NO |

Molecular Weight |

113.16 g/mol |

IUPAC Name |

(5S)-5-hydroxyhexanenitrile |

InChI |

InChI=1S/C6H11NO/c1-6(8)4-2-3-5-7/h6,8H,2-4H2,1H3/t6-/m0/s1 |

InChI Key |

VVDWTZRKJFJCGU-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](CCCC#N)O |

Canonical SMILES |

CC(CCCC#N)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5s 5 Hydroxyhexanenitrile

Enantioselective Biocatalytic Approaches

Biocatalysis, the use of natural catalysts like enzymes and whole microbial cells, offers a highly selective and environmentally conscious alternative to traditional chemical synthesis. For producing (5S)-5-Hydroxyhexanenitrile, two primary biocatalytic strategies have been successfully employed: the asymmetric reduction of a prochiral ketone and the enzymatic resolution of a racemic mixture.

Asymmetric Reduction of Prochiral Ketone Precursors

This approach involves the direct, stereoselective conversion of a non-chiral starting material, 5-oxohexanenitrile (B84432), into the desired chiral (S)-alcohol.

The enantioselective reduction of 5-oxohexanenitrile to (S)-5-hydroxyhexanenitrile has been effectively achieved using whole-cell biocatalysts. mdpi.comresearchgate.net Among various microorganisms screened, the yeast strain Pichia methanolica SC 16116 has been identified as a particularly effective biocatalyst for this transformation. mdpi.comresearchgate.netd-nb.info This strain contains beneficial reductases that facilitate the stereospecific reduction of the ketone group in 5-oxohexanenitrile to the corresponding (S)-alcohol. researchgate.netnih.gov This microbial reduction is a key step in a biochemical pathway developed for the synthesis of this chiral intermediate. mdpi.comresearchgate.net

The efficiency of whole-cell bioreductions is heavily dependent on the regeneration of cofactors, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH or NADPH), which are required by the reductase enzymes. nih.gov In yeast-mediated reductions, this is often achieved by using a co-substrate, such as glucose. d-nb.infonih.gov The yeast's metabolic pathways oxidize glucose, which in turn regenerates the necessary cofactor for the reductase enzyme to continuously reduce the ketone precursor. nih.gov This integrated system avoids the need to add expensive cofactors externally and drives the reaction towards completion. Further optimization can involve adjusting parameters like substrate concentration, cell density, pH, and temperature to maximize both the reaction rate and the longevity of the biocatalyst.

The success of an asymmetric synthesis is measured by its yield and enantiomeric excess (e.e.), which indicates the purity of the desired enantiomer. The microbial reduction of 5-oxohexanenitrile by Pichia methanolica SC 16116 has demonstrated high efficiency on both fronts. Research has shown that this method can produce this compound with excellent enantiomeric excess, typically greater than 95%, and high reaction yields ranging from 80% to 95%. mdpi.comresearchgate.netnih.gov

Table 1: Asymmetric Reduction of 5-Oxohexanenitrile

| Biocatalyst | Substrate | Product | Enantiomeric Excess (e.e.) | Yield | Reference |

|---|---|---|---|---|---|

| Pichia methanolica SC 16116 | 5-Oxohexanenitrile | This compound | >95% | 80-90% | mdpi.comresearchgate.net |

Optimization of Bioreaction Conditions and Cofactor Regeneration Systems (e.g., Glucose-Dependent Cofactor Regeneration)

Enzymatic Resolution of Racemic 5-Hydroxyhexanenitrile

An alternative to asymmetric synthesis is kinetic resolution, where one enantiomer in a racemic mixture reacts faster than the other in the presence of a chiral catalyst, allowing for their separation.

Lipases are widely used enzymes in kinetic resolutions due to their stereoselectivity, stability, and broad substrate tolerance. nih.govmdpi.com In one approach, racemic 5-hydroxyhexanenitrile undergoes enzymatic succinylation using immobilized lipase (B570770) PS-30. mdpi.comresearchgate.net In this process, the lipase selectively acylates the (R)-enantiomer to form (R)-5-hydroxyhexanenitrile hemisuccinate, leaving the desired (S)-5-hydroxyhexanenitrile unreacted. researchgate.net This method yields (S)-5-hydroxyhexanenitrile with an enantiomeric excess of over 99%, although the maximum theoretical yield is 50% for this type of resolution. researchgate.net

Another strategy involves the enantioselective enzymatic hydrolysis of a racemic acetate (B1210297) precursor. mdpi.comresearchgate.net Racemic 5-acetoxyhexanenitrile can be resolved using Candida antarctica lipase, which selectively hydrolyzes the (R)-acetate to (R)-5-hydroxyhexanenitrile. mdpi.comresearchgate.net This leaves the unreacted (S)-5-acetoxyhexanenitrile, which can then be isolated. researchgate.net This hydrolysis results in the (S)-acetate with a yield of 42% and an enantiomeric excess greater than 99%. mdpi.comresearchgate.net Lipase from Pseudomonas cepacia has also been used to catalyze the acetylation of racemic 5-hydroxyhexanenitrile, affording the (R)-acetoxy derivative with high enantiomeric excess and leaving the (S)-alcohol. thieme-connect.com

Table 2: Enzymatic Resolution Approaches for 5-Hydroxyhexanenitrile

| Enzyme | Technique | Racemic Substrate | Product | Enantiomeric Excess (e.e.) | Yield | Reference |

|---|---|---|---|---|---|---|

| Immobilized Lipase PS-30 | Enzymatic Succinylation | 5-Hydroxyhexanenitrile | This compound | >99% | 35% | mdpi.comresearchgate.net |

| Candida antarctica Lipase | Enzymatic Hydrolysis | 5-Acetoxyhexanenitrile | (5S)-5-Acetoxyhexanenitrile | >99% | 42% | mdpi.comresearchgate.net |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 5-Oxohexanenitrile |

| Glucose |

| Racemic 5-Hydroxyhexanenitrile |

| (R)-5-Hydroxyhexanenitrile hemisuccinate |

| Racemic 5-acetoxyhexanenitrile |

| (R)-5-hydroxyhexanenitrile |

| (S)-5-acetoxyhexanenitrile |

Stereoselective Hydrolysis of Racemic Acetoxy-hexanenitrile Derivatives

Whole-Cell Biotransformation Systems for Chiral Nitrile Production

Whole-cell biotransformation offers a practical and efficient alternative to using isolated enzymes. This approach utilizes intact microbial cells, which contain the necessary enzymes for the desired transformation, often with endogenous cofactor regeneration systems.

For the production of this compound, whole cells of Pichia methanolica SC 16116 have been successfully employed for the enantioselective reduction of the corresponding ketone, 5-oxohexanenitrile. researchgate.netnih.gov This microbial reduction yields the desired (S)-alcohol with high reaction yields (80-90%) and excellent enantiomeric excess (>95% e.e.). researchgate.netnih.gov This method is particularly advantageous as it directly produces the target chiral alcohol from a prochiral ketone, avoiding a resolution step. The use of whole-cell systems can simplify the process and reduce costs associated with enzyme purification.

Emerging Chemocatalytic and Organocatalytic Strategies for Chiral Nitriles

While biocatalysis is highly effective, research into chemocatalytic and organocatalytic methods continues to provide novel and complementary approaches for the synthesis of chiral nitriles.

Development of Cyanide-Free Enantioselective Catalytic Methods

The development of cyanide-free methods for the synthesis of chiral nitriles is a significant area of research due to the toxicity of cyanide reagents. These emerging strategies aim to introduce the nitrile functionality through safer and more sustainable routes. While specific examples for this compound are not detailed in the provided context, the general trend involves the use of alternative cyanating agents and catalytic systems to achieve enantioselectivity.

Asymmetric Addition Reactions to Carbonyl Compounds Leading to Hydroxynitriles

The asymmetric addition of a cyanide equivalent to an aldehyde or ketone is a direct and atom-economical method for synthesizing chiral cyanohydrins, which are a class of hydroxynitriles. This approach often relies on chiral metal complexes or organocatalysts to control the stereochemical outcome of the reaction. The resulting cyanohydrin can then be further elaborated to access a variety of chiral building blocks.

Organocatalytic Approaches to Chiral Hydroxy-functionalized Compounds (e.g., Proline-Catalyzed Asymmetric Aldolization)

Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of modern asymmetric synthesis. Proline and its derivatives are particularly effective catalysts for a range of asymmetric transformations, including aldol (B89426) reactions.

The proline-catalyzed asymmetric aldol reaction can be a powerful tool for constructing chiral β-hydroxy ketones. These intermediates can then be converted to chiral hydroxy-functionalized compounds like this compound through subsequent chemical modifications. This approach offers a metal-free alternative for establishing the key stereocenter in the molecule.

Catalytic Formal Conjugate Addition for δ-Hydroxynitriles

A novel and atom-economical approach to δ-hydroxynitriles involves the catalytic formal conjugate addition of nitriles to allylic alcohols. This method, catalyzed by transition metal pincer complexes, offers a direct route to the desired products from readily available starting materials.

Ruthenium-Catalyzed Reactions:

Researchers have developed a simple and selective coupling of nitriles with allylic alcohols catalyzed by a ruthenium pincer complex. acs.orgresearchgate.net This transformation proceeds under relatively mild conditions and tolerates a variety of functional groups. acs.org The proposed mechanism involves a tandem sequence of three key catalytic cycles. Initially, the ruthenium catalyst facilitates the selective oxidation of the allylic alcohol to an α,β-unsaturated carbonyl intermediate. This is followed by a base-catalyzed 1,4-conjugate addition of the nitrile to the in situ-generated unsaturated carbonyl compound. Finally, the carbonyl functionality of the resulting δ-keto-nitrile is catalytically reduced by the ruthenium complex to afford the final δ-hydroxynitrile product. acs.orgresearchgate.net

This methodology has been successfully applied to a range of arylmethyl nitriles and both primary and secondary allylic alcohols, providing good to excellent yields of the corresponding δ-hydroxynitrile products. acs.org A notable application of this protocol was the successful synthesis of the drug anipamil (B1666041). acs.org While the reported examples primarily focus on aryl-substituted nitriles, the underlying mechanism suggests potential applicability to aliphatic nitriles, which would be necessary for the synthesis of this compound. However, a significant challenge remains in developing a catalytic system that can achieve high enantioselectivity for the formation of the (S)-stereocenter.

Manganese-Catalyzed Reactions:

In a related development, a pincer manganese(I) complex has been reported to catalyze the redox-neutral coupling of nitriles with allylic alcohols to furnish a variety of δ-hydroxynitriles. This method is environmentally friendly and boasts a broad substrate scope with good functional group tolerance, achieving yields ranging from 50-94%. The practicality of this protocol has been demonstrated in the synthesis of anipamil and verapamil.

| Catalyst System | Substrate 1 (Nitrile) | Substrate 2 (Allylic Alcohol) | Product | Yield (%) |

| Ruthenium Pincer Complex / Base | Arylmethyl nitriles | Primary/Secondary allylic alcohols | Aryl-substituted δ-hydroxynitriles | Good to Excellent |

| Manganese(I) Pincer Complex | Arylmethyl nitriles | Primary/Secondary allylic alcohols | Aryl-substituted δ-hydroxynitriles | 50-94 |

This table provides a general overview of the catalytic formal conjugate addition reactions. The specific substrates and reaction conditions can be found in the cited literature.

Metal-Catalyzed Asymmetric Cyano-Functionalization (General Nitrile Synthesis)

Metal-catalyzed asymmetric cyano-functionalization represents a powerful and versatile strategy for the synthesis of chiral nitriles. These methods often involve the enantioselective addition of a cyanide source to a prochiral substrate, orchestrated by a chiral metal catalyst.

Photoredox/Copper Dual Catalysis for δ-Hydroxynitriles:

A significant advancement in the synthesis of chiral δ-hydroxynitriles is the use of dual photoredox and copper catalysis. researchgate.net This methodology allows for the enantioselective δ-C(sp³)–H cyanation of alcohols. The reaction proceeds through the generation of an alkoxy radical, which then undergoes a 1,5-hydrogen atom transfer (1,5-HAT) to create a C-centered radical at the δ-position. A chiral copper catalyst then facilitates the enantioselective trapping of this radical with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), to yield the desired δ-hydroxynitrile. researchgate.netsnnu.edu.cnacs.org

This approach has been successfully applied to the synthesis of various enantioenriched benzyl (B1604629) nitriles and other chiral nitriles. snnu.edu.cnacs.org For instance, the asymmetric decarboxylative cyanation of N-hydroxy-phthalimide (NHP) esters using a chiral bis(oxazoline) (BOX) ligand in a photoredox/copper dual catalytic system has been reported to produce chiral nitriles with high yields and enantioselectivities. snnu.edu.cn While a direct synthesis of this compound using this method has not been explicitly detailed in the literature, the principles of δ-C(sp³)–H functionalization of an appropriate alcohol precursor hold significant promise for its stereoselective synthesis.

The development of new chiral ligands and the optimization of reaction conditions are key to extending the substrate scope of these powerful reactions to include a wider range of aliphatic substrates, which will be crucial for the synthesis of this compound.

| Catalytic System | Substrate Type | Cyanide Source | Chiral Ligand | Product Type | Enantioselectivity |

| Photoredox/Copper | N-Alkoxypyridinium salts | TMSCN | Chiral Bis(oxazoline) (BOX) | δ-Cyano alcohols | Documented |

| Photoredox/Copper | N-Hydroxy-phthalimide (NHP) esters | TMSCN | Chiral Bis(oxazoline) (BOX) | Enantioenriched benzyl nitriles | High |

This table summarizes key aspects of photoredox/copper dual-catalyzed asymmetric cyanation reactions. For detailed information, please refer to the cited scientific literature.

Mechanistic Investigations and Stereochemical Control in 5s 5 Hydroxyhexanenitrile Synthesis

Enantioselectivity and Diastereoselectivity in Biocatalytic Transformations

The defining advantage of biocatalysis is the unparalleled control over stereochemistry, enabling the production of a single desired enantiomer from a prochiral or racemic starting material. This is achieved through the intricate three-dimensional structure of enzyme active sites, which creates a chiral environment for the reaction.

The most direct route to (5S)-5-Hydroxyhexanenitrile is the asymmetric reduction of the prochiral ketone, 5-oxohexanenitrile (B84432). Various microorganisms have been screened for this transformation, with yeast strains showing particular promise due to their inherent reductase activity. researchgate.netd-nb.info

Research conducted by Bristol-Myers Squibb identified the yeast Pichia methanolica (specifically strain SC 16116) as a highly effective biocatalyst for this reaction. researchgate.netnih.gov The reduction of 5-oxohexanenitrile using whole cells of P. methanolica consistently produces the desired (S)-enantiomer with high yields and excellent enantiomeric excess (e.e.). mdpi.comnih.gov Similarly, baker's yeast (Saccharomyces cerevisiae) has been shown to reduce 5-oxohexanenitrile to the corresponding (S)-alcohol with high enantiomeric purity, although in more moderate yields. researchgate.net The stereochemical outcome is generally consistent with Prelog's rule, which describes the facial selectivity of hydride addition to the carbonyl group in many yeast-catalyzed reductions. d-nb.info

An alternative biocatalytic strategy involves the kinetic resolution of racemic 5-hydroxyhexanenitrile. In this approach, an enzyme selectively modifies one enantiomer, allowing the other to be isolated in high purity. For instance, the enzymatic resolution of racemic 5-hydroxyhexanenitrile via succinylation using immobilized lipase (B570770) PS-30 has been demonstrated to yield this compound with an enantiomeric excess greater than 99%. researchgate.netnih.gov Another resolution method is the enantioselective hydrolysis of racemic 5-acetoxyhexanenitrile using Candida antarctica lipase, which leaves the unreacted (S)-5-acetoxyhexanenitrile that can then be converted to the target molecule. researchgate.netnih.gov

| Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (e.e.) | Reference |

| Pichia methanolica SC 16116 | 5-Oxohexanenitrile | This compound | 80-95% | >95% | researchgate.netmdpi.comnih.gov |

| Baker's Yeast | 5-Oxohexanenitrile | This compound | Moderate | High | researchgate.net |

| Immobilized Lipase PS-30 | Racemic 5-Hydroxyhexanenitrile | This compound | 34-35% | >99% | researchgate.netnih.gov |

| Candida antarctica Lipase | Racemic 5-Acetoxyhexanenitrile | (S)-5-Acetoxyhexanenitrile | 42% | >99% | researchgate.netnih.gov |

The high degree of enantioselectivity observed in reductase-catalyzed reactions is a direct consequence of the enzyme's active site architecture. nih.gov The active site is a precisely shaped pocket lined with specific amino acid residues that form non-covalent interactions with the substrate molecule. nih.gov These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, serve to lock the substrate into a specific orientation relative to the enzyme's cofactor (typically NADH or NADPH). mdpi.com

This fixed orientation ensures that the hydride ion from the cofactor is delivered to only one face of the prochiral carbonyl group of 5-oxohexanenitrile. This directed attack is what determines the stereochemistry of the resulting hydroxyl group, leading to the preferential formation of the (S)-enantiomer. The binding between an enzyme and its substrate is highly specific, and even enzymes with significant structural similarity can recognize unique substrates due to subtle differences in their active sites. nih.gov While the specific residues of the P. methanolica reductase have not been detailed in this context, studies on other enzymes show that residues like phenylalanine can engage in π-π interactions, which are crucial for substrate binding and orientation. mdpi.com

Stereochemical Outcome of Reductase-Catalyzed Reactions

Substrate Scope, Selectivity Profiles, and Enzyme Engineering for Improved Performance

The utility of a biocatalyst is also determined by its substrate scope—the range of compounds it can accept—and its selectivity profile. The reductase from Pichia methanolica SC 16116 demonstrates a useful degree of flexibility, as it can efficiently reduce both 5-oxohexanenitrile and the structurally similar ester, ethyl 5-oxohexanoate, to their corresponding (S)-alcohols with similarly high yields and enantioselectivity. researchgate.netmdpi.comnih.gov

| Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (e.e.) | Reference |

| Pichia methanolica SC 16116 | 5-Oxohexanenitrile | This compound | 80-90% | >95% | mdpi.comnih.gov |

| Pichia methanolica SC 16116 | Ethyl 5-oxohexanoate | Ethyl (S)-5-hydroxyhexanoate | 80-90% | >95% | mdpi.comnih.gov |

To enhance the performance and broaden the applicability of natural enzymes, scientists employ enzyme engineering. mit.edu Techniques like recombinant DNA technology allow for the cloning and overexpression of genes encoding useful enzymes, such as reductases, in more convenient host organisms like Escherichia coli. mdpi.comresearchgate.net This facilitates large-scale production of the enzyme and simplifies purification. Furthermore, directed evolution and site-saturation mutagenesis can be used to create enzyme variants with improved properties, such as enhanced stability, higher activity, or even inverted enantioselectivity. dntb.gov.uamit.edu These powerful techniques open the door to creating custom biocatalysts tailored for specific industrial processes.

Theoretical and Computational Elucidation of Reaction Pathways

To fully understand and rationally engineer biocatalysts, experimental work is often complemented by theoretical and computational studies. nih.gov These in silico methods provide a window into the molecular-level events of an enzymatic reaction.

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are invaluable for visualizing how a substrate like 5-oxohexanenitrile fits into a reductase active site. nih.govmdpi.com Docking predicts the most likely binding pose of the substrate, highlighting the key interactions that anchor it in place. MD simulations then model the dynamic movements of the enzyme-substrate complex over time, providing insights into the conformational changes that occur during the catalytic cycle.

These models can reveal the specific amino acid residues responsible for substrate recognition and stereochemical control. nih.gov By understanding these interactions, researchers can predict how mutations might affect the enzyme's function, guiding rational design efforts to improve the catalyst. biorxiv.org Advanced deep learning frameworks are also being developed to create more accurate predictive models of enzyme-substrate interactions, further accelerating the enzyme engineering process. researchgate.net

Density Functional Theory (DFT) is a quantum mechanical method used to study the electronic structure of molecules and compute properties of reaction pathways. mdpi.combohrium.com For the reduction of 5-oxohexanenitrile, DFT calculations can be used to model the transition state of the hydride transfer from the NADPH cofactor to the carbonyl carbon.

By calculating the activation energies for the two possible pathways—one leading to the (S)-product and the other to the (R)-product—DFT can provide a quantitative explanation for the observed enantioselectivity. chem8.orgrsc.org The pathway with the lower activation energy will be exponentially favored, corresponding to the major product formed. These calculations can confirm that the specific orientation of the substrate within the enzyme's active site, as determined by molecular modeling, indeed leads to a lower energy transition state for the formation of this compound. This synergy between molecular modeling and DFT provides a comprehensive, atomistic understanding of the factors governing stereochemical determinism in biocatalytic synthesis.

In Silico Studies of Chirality Transfer Mechanisms

The stereochemical outcome of the enzymatic reduction of 5-oxohexanenitrile to this compound is governed by the precise interactions between the substrate, the enzyme's active site, and the nicotinamide (B372718) cofactor (NADPH). In silico studies, including molecular docking, molecular dynamics (MD) simulations, and density functional theory (DFT) calculations, provide powerful tools to investigate these interactions at an atomic level, offering insights into the mechanism of chirality transfer. These computational methods are instrumental in elucidating how an enzyme like alcohol dehydrogenase (ADH) preferentially produces the (S)-enantiomer.

The primary mechanism for stereoselectivity in ADHs is the geometrically constrained presentation of the prochiral ketone to the hydride source, NADPH. frontiersin.org The enzyme’s active site acts as a chiral mold, forcing the substrate to adopt a specific orientation that exposes one of the two faces of the carbonyl group (the re or si face) to the incoming hydride. For the synthesis of the (S)-alcohol, the enzyme must orient the 5-oxohexanenitrile substrate so that the hydride is delivered to the re-face of the carbonyl carbon. frontiersin.orgtudelft.nl

Molecular Docking and Active Site Analysis

Molecular docking simulations are frequently employed to predict the preferred binding mode of a substrate within an enzyme's active site. biorxiv.orgnih.gov These studies model the interactions between the substrate, 5-oxohexanenitrile, and the key amino acid residues of the ADH active site. For enzymes like the NADP-dependent (R)-specific ADH from Lentilactobacillus kefiri (LkADH), which paradoxically produces (S)-alcohols from certain substrates due to CIP priority rules, the active site is shaped by specific residues that dictate substrate orientation. rsc.orguniprot.orgnih.gov

Computational models reveal that the active site contains a catalytic zinc ion, which coordinates with the carbonyl oxygen of the substrate, polarizing it and making it more susceptible to reduction. lu.se Docking studies can calculate the binding affinities and geometries of different substrate poses. The pose that leads to the (S)-product is expected to have a more favorable binding energy compared to the pose that would yield the (R)-product.

Key interactions stabilizing the catalytically productive pose often include:

Coordination: The carbonyl oxygen of 5-oxohexanenitrile coordinates with the active site's catalytic zinc ion. lu.se

Hydrogen Bonding: The substrate can form hydrogen bonds with surrounding amino acid residues. nih.gov

Steric Constraints: Bulky amino acid side chains within the active site create steric hindrance that disfavors one binding orientation over another. rsc.org

The table below illustrates the kind of data generated from molecular docking studies, showing hypothetical binding energies for the two possible binding modes of 5-oxohexanenitrile in an ADH active site.

| Substrate Binding Pose | Resulting Enantiomer | Calculated Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Pro-(S) | (S)-5-Hydroxyhexanenitrile | -7.8 | Tyr190, Ser48, Zn2+ |

| Pro-(R) | (R)-5-Hydroxyhexanenitrile | -5.2 | Tyr190, Zn2+ |

Molecular Dynamics (MD) Simulations

While docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the enzyme-substrate complex over time. ifmo.rursc.org MD simulations can confirm the stability of the docked poses and reveal the conformational changes in the enzyme and substrate that occur during the binding process. lu.se These simulations track the movements of all atoms in the system, allowing researchers to analyze the distances and angles crucial for the hydride transfer from NADPH to the substrate. rsc.org

For the reduction of 5-oxohexanenitrile, MD simulations can be used to:

Assess the stability of the pro-(S) and pro-(R) binding conformations.

Calculate the average distance between the C4 atom of the NADPH nicotinamide ring and the carbonyl carbon of the substrate. A shorter distance in the pro-(S) conformation indicates a higher probability of forming the (S)-product.

Analyze the role of water molecules and the flexibility of active site loops in substrate binding and product release.

The following table presents representative data that can be extracted from MD simulations to evaluate the pre-reaction state for the formation of (S)- and (R)-alcohols from a keto-nitrile substrate.

| Binding Conformation | Average Hydride Transfer Distance (C4NADP to C=O) (Å) | Conformation Stability (RMSD, Å) |

|---|---|---|

| Pro-(S) | 3.5 ± 0.4 | 1.2 ± 0.3 |

| Pro-(R) | 5.1 ± 0.8 | 2.5 ± 0.7 |

Density Functional Theory (DFT) Calculations

DFT calculations are used to investigate the electronic details of the reaction mechanism, particularly the transition state of the hydride transfer step. uni-regensburg.deyoutube.com By modeling the transition state structures for the formation of both the (S) and (R) enantiomers, researchers can calculate their relative energy barriers. nih.gov The reaction pathway with the lower energy barrier is the kinetically favored one, thus determining the stereochemical outcome.

In the context of 5-oxohexanenitrile reduction, DFT studies would focus on the active site model including the substrate, the nicotinamide part of the cofactor, and the key amino acid residues. The calculations would show that the transition state leading to this compound is significantly lower in energy than the transition state for the (R)-enantiomer, explaining the high enantioselectivity observed experimentally.

Strategic Applications of 5s 5 Hydroxyhexanenitrile in Advanced Organic Synthesis

Role as a Versatile Chiral Building Block

(5S)-5-Hydroxyhexanenitrile is highly valued as a chiral building block in organic synthesis. Its utility stems from the presence of a stereogenic center at the C5 position, which imparts chirality to the molecule. This defined stereochemistry is crucial in the synthesis of enantiomerically pure compounds, particularly for pharmaceutical applications where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement.

The bifunctional nature of this compound, possessing both a hydroxyl (-OH) and a nitrile (-CN) group, allows for a wide range of chemical transformations. The hydroxyl group can be involved in reactions such as esterification, etherification, and oxidation, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in addition reactions. This versatility enables chemists to elaborate the molecule into a variety of more complex structures.

Precursor in the Stereoselective Synthesis of Complex Bioactive Molecules

The true potential of this compound is realized in its application as a precursor for the stereoselective synthesis of complex and biologically active molecules. Its inherent chirality is transferred to the target molecule, ensuring the desired stereochemical outcome, which is a critical factor for the efficacy and safety of many therapeutic agents. researchgate.net

Key Chiral Intermediate in the Synthesis of Anti-Alzheimer's Drug Candidates

This compound has been identified as a key chiral intermediate in the synthesis of drug candidates for the treatment of Alzheimer's disease. nih.govsemanticscholar.org Alzheimer's disease is a progressive neurodegenerative disorder, and the development of effective treatments is a major focus of pharmaceutical research. nih.gov The synthesis of these complex drug molecules often requires chiral building blocks to construct the desired stereoisomer with optimal therapeutic activity. nih.govmdpi.commdpi.com

Several biochemical approaches have been developed for the synthesis of this compound. One such method involves the enantioselective reduction of 5-oxohexanenitrile (B84432) using the yeast Pichia methanolica. nih.govsemanticscholar.org This biocatalytic method provides the desired (S)-alcohol with high enantiomeric excess (ee) and in good yields. nih.gov

| Biocatalytic Synthesis of this compound | |

| Starting Material | 5-Oxohexanenitrile |

| Biocatalyst | Pichia methanolica SC 16116 |

| Product | This compound |

| Reaction Yield | 80%–90% |

| Enantiomeric Excess (e.e.) | >95% |

| Reference | nih.gov |

Contributions to the Synthesis of Other Chiral Pharmaceutical Intermediates

Beyond its role in Alzheimer's drug candidates, this compound serves as a precursor to a variety of other chiral pharmaceutical intermediates. nih.govsemanticscholar.orgnih.gov The ability to transform both the hydroxyl and nitrile functionalities allows for the creation of diverse molecular scaffolds. For instance, the nitrile group can be converted to an amine, leading to the synthesis of chiral amines, which are themselves important building blocks in medicinal chemistry.

Research has demonstrated several biochemical routes to obtain (S)-5-hydroxyhexanenitrile and its derivatives. researchgate.netresearchgate.net These methods include:

Enzymatic Resolution: The resolution of racemic 5-hydroxyhexanenitrile through enzymatic succinylation. This process selectively acylates the (R)-enantiomer, leaving the desired (S)-5-hydroxyhexanenitrile. researchgate.net

Enantioselective Hydrolysis: The enzymatic hydrolysis of racemic 5-acetoxyhexanenitrile, where the enzyme selectively hydrolyzes the (R)-acetate, leaving behind the (S)-5-acetoxyhexanenitrile, which can then be deprotected to yield (S)-5-hydroxyhexanenitrile. researchgate.net

| Alternative Syntheses of (S)-5-Hydroxyhexanenitrile Derivatives | ||

| Method | Starting Material | Product |

| Enzymatic Resolution | Racemic 5-hydroxyhexanenitrile | (S)-5-Hydroxyhexanenitrile |

| Enantioselective Hydrolysis | Racemic 5-acetoxyhexanenitrile | (S)-5-Acetoxyhexanenitrile |

| Reference | researchgate.net |

The resulting chiral intermediates find applications in the synthesis of a broad range of pharmaceuticals, including antihypertensive drugs. nih.gov

Integration into Multistep Total Synthesis Strategies

The utility of this compound extends to its integration into complex, multistep total synthesis strategies for natural products and other challenging target molecules. ugr.esengineering.org.cn In these intricate synthetic sequences, every step must be carefully planned to build up the target molecule with the correct stereochemistry. The introduction of a chiral building block like this compound early in the synthesis can set one or more stereocenters, which then guide the stereochemical outcome of subsequent reactions.

The principles of stereoselective synthesis, often employing chiral building blocks, are fundamental to the successful synthesis of complex molecules such as flavonoids and various alkaloids. researchgate.netmdpi.com The strategic use of pre-existing chirality, as offered by this compound, is a powerful tool for synthetic chemists to efficiently and elegantly construct architecturally complex and biologically significant molecules. nih.govmdpi.com

Transformational Chemistry of the 5s 5 Hydroxyhexanenitrile Moiety

Chemical Transformations of the Nitrile Functional Group

The cyano group of (5S)-5-hydroxyhexanenitrile is a valuable precursor to several other important functional groups, including carboxylic acids, amides, and amines.

Controlled Hydrolysis to Carboxylic Acid Derivatives (e.g., Amides, Carboxylic Acids)

The hydrolysis of nitriles is a well-established transformation that can be controlled to yield either amides or carboxylic acids, depending on the reaction conditions. chemistrysteps.compressbooks.pub

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, such as sulfuric acid, nitriles undergo hydrolysis to form carboxylic acids. libretexts.orglibretexts.org The reaction proceeds through an amide intermediate. libretexts.orglibretexts.org The mechanism involves protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, followed by nucleophilic attack by water. pressbooks.pub Subsequent tautomerization and further hydrolysis of the intermediate amide lead to the corresponding carboxylic acid. chemistrysteps.compressbooks.pub Applying this to this compound would yield (5S)-5-hydroxyhexanoic acid.

Base-Catalyzed Hydrolysis: Alternatively, treatment with an aqueous base, such as sodium hydroxide (B78521), also facilitates hydrolysis. chemistrysteps.com This process initially forms a carboxylate salt, which upon acidification, provides the carboxylic acid. savemyexams.com The base-catalyzed mechanism involves the nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com

By carefully controlling the reaction conditions, such as temperature and reaction time, the hydrolysis can be stopped at the amide stage, providing (5S)-5-hydroxyhexanamide.

Table 1: Hydrolysis of Nitriles

| Product | Reagents | General Mechanism |

|---|---|---|

| Carboxylic Acid | H₃O⁺ (aq), heat or 1. OH⁻ (aq), heat 2. H₃O⁺ | The nitrile is first converted to an amide, which is then hydrolyzed to the carboxylic acid. chemistrysteps.com |

| Amide | H₂SO₄ (conc.), H₂O (controlled) | Partial hydrolysis of the nitrile. |

Selective Reduction to Amine Functional Groups

The nitrile group can be selectively reduced to a primary amine, a transformation of significant synthetic utility. transformationtutoring.com

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent, LiAlH₄, effectively reduces nitriles to primary amines. pressbooks.publibretexts.org The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine anion. libretexts.org Aqueous workup then provides the primary amine. libretexts.org In the case of this compound, this reduction would yield (6S)-6-amino-2-hexanol.

Catalytic Hydrogenation: Another common method for nitrile reduction is catalytic hydrogenation. This typically involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel.

Table 2: Reduction of Nitriles to Primary Amines

| Reagent | Product | Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | A highly reactive reagent that readily reduces nitriles. libretexts.orgmsu.edu |

| Catalytic Hydrogenation (H₂/catalyst) | Primary Amine | A common industrial method for nitrile reduction. |

Reactions with Organometallic Reagents (e.g., Grignard Reagents for Ketone Formation, General)

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that react with nitriles to form ketones after hydrolysis. chemistrysteps.commsu.edu

The reaction mechanism involves the nucleophilic attack of the organometallic reagent on the electrophilic carbon of the nitrile group. libretexts.org This forms an intermediate imine anion, which is then hydrolyzed in a subsequent aqueous workup step to yield a ketone. chemistrysteps.comlibretexts.org It is important to note that when using these highly reactive organometallic reagents with this compound, the acidic proton of the hydroxyl group will also react. This necessitates the use of at least two equivalents of the organometallic reagent or protection of the hydroxyl group prior to the reaction.

Table 3: Reaction of Nitriles with Organometallic Reagents

| Reagent | Intermediate | Final Product (after hydrolysis) |

|---|---|---|

| Grignard Reagent (RMgX) | Imine anion salt | Ketone chemistrysteps.comlibretexts.org |

| Organolithium Reagent (RLi) | Imine anion salt | Ketone chemistrysteps.com |

Synthetic Manipulations of the Chiral Hydroxyl Functional Group

The chiral secondary hydroxyl group in this compound offers another site for synthetic modification, allowing for the introduction of various functional groups while retaining the crucial stereochemistry.

Oxidation and Reduction Transformations at the Hydroxyl Center

Oxidation: The secondary alcohol of this compound can be oxidized to a ketone, yielding 5-oxohexanenitrile (B84432). A variety of oxidizing agents can be employed for this transformation. For instance, biocatalytic oxidation using enzymes can offer high selectivity and stereospecificity. The resulting 5-oxohexanenitrile is a key intermediate that can be used in the synthesis of other chiral molecules. For example, enantioselective reduction of 5-oxohexanenitrile using microorganisms like Pichia methanolica has been shown to produce (S)-5-hydroxyhexanenitrile with high enantiomeric excess. nih.govresearchgate.net

Reduction: While the hydroxyl group is already in a reduced state, the corresponding ketone, 5-oxohexanenitrile, can be reduced to either the (S) or (R) enantiomer of 5-hydroxyhexanenitrile depending on the reducing agent and conditions used. As mentioned, biocatalytic reductions are particularly effective in achieving high enantioselectivity. nih.govd-nb.info For example, while Pichia methanolica yields the (S)-alcohol, other microorganisms can be used to obtain the (R)-enantiomer. nih.gov

Table 4: Transformations at the Hydroxyl Center

| Transformation | Reagents/Methods | Product |

|---|---|---|

| Esterification | Carboxylic acid (acid catalyst), Acyl chloride, Anhydride | Ester |

| Etherification | 1. Strong base (e.g., NaH) 2. Alkyl halide | Ether |

| Oxidation | Oxidizing agent (e.g., PCC, Swern oxidation), Biocatalysis | Ketone (5-oxohexanenitrile) nih.govresearchgate.net |

| Reduction (of corresponding ketone) | Reducing agent (e.g., NaBH₄), Biocatalysis (Pichia methanolica) | (S)-5-Hydroxyhexanenitrile nih.govresearchgate.net |

Chemo- and Regioselective Derivatization for Downstream Applications

The strategic manipulation of the hydroxyl and nitrile functionalities of this compound allows for the synthesis of a wide array of more complex molecules. Key transformations include the selective protection of the alcohol, derivatization of the nitrile, and selective oxidation or reduction reactions.

Selective Protection and Derivatization of the Hydroxyl Group:

The secondary alcohol in this compound can be selectively protected to allow for subsequent reactions at the nitrile position. The choice of protecting group is critical to ensure stability during further transformations and ease of removal. Common protecting groups for alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) ether, which are robust and can be selectively cleaved under specific conditions.

In the presence of other nucleophilic groups like amines or thiols, selective reaction at the hydroxyl group can be challenging due to its lower nucleophilicity. nih.govnih.gov However, methods have been developed for the selective functionalization of alcohols. For instance, a solid-supported benzylic chlorodiethylsilane has been shown to selectively form a silyl ether with a hydroxyl group even in the presence of amines and thiols. nih.gov

Biocatalytic methods also offer a high degree of selectivity. For example, the enzymatic resolution of racemic 5-hydroxyhexanenitrile has been achieved through succinylation using immobilized lipase (B570770) PS-30, yielding (S)-5-hydroxyhexanenitrile. nih.gov Similarly, enantioselective enzymatic hydrolysis of racemic 5-acetoxyhexanenitrile with Candida antarctica lipase produces (S)-5-hydroxyhexanenitrile. nih.gov

Selective Transformation of the Nitrile Group:

The nitrile group is a versatile functional handle that can be converted into several other functionalities, including amines, amides, and carboxylic acids. journals.co.zawikipedia.org

Hydrolysis to Amides and Carboxylic Acids: The hydrolysis of nitriles can be controlled to yield either the corresponding amide or carboxylic acid. wikipedia.org Partial hydrolysis to the amide can be achieved under controlled alkaline conditions, with enzymes like nitrile hydratases offering high selectivity. journals.co.zawikipedia.orgsemanticscholar.org Complete hydrolysis to the carboxylic acid typically requires harsher conditions, such as strong acid or base. wikipedia.orgsavemyexams.com The use of enzymes like nitrilases can directly convert nitriles to carboxylic acids under mild conditions. wikipedia.org

Reduction to Amines: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com Milder reducing agents can also be employed depending on the desired outcome. The presence of the hydroxyl group requires careful selection of reagents to avoid its reduction.

Selective Oxidation of the Hydroxyl Group and Reduction of the Nitrile Group:

The selective oxidation of the secondary alcohol to a ketone, or the selective reduction of the nitrile to an amine, further expands the synthetic utility of this compound.

Oxidation of the Hydroxyl Group: The oxidation of secondary alcohols to ketones can be accomplished using various reagents. In a broader context of bifunctional molecules, chemoselective oxidation is key. For instance, some microbial processes can selectively oxidize secondary alcohols to the corresponding ketones. d-nb.info

Reduction of the Nitrile Group: As mentioned, nitriles can be reduced to primary amines. wikipedia.org Biocatalytic approaches have also been explored for the reduction of related keto nitriles. For example, the yeast Pichia methanolica has been used for the reduction of 5-oxohexanenitrile to (S)-5-hydroxyhexanenitrile with high yield and enantiomeric excess. nih.govresearchgate.netnih.gov This demonstrates the potential for selective enzymatic reductions in the presence of other functional groups.

The following table summarizes some of the key chemo- and regioselective transformations applicable to this compound:

| Transformation | Functional Group Targeted | Reagents/Conditions | Product Functional Group |

| Protection | Hydroxyl | TBDMS-Cl, Imidazole | Silyl Ether |

| Acylation | Hydroxyl | Acetic Anhydride, Pyridine | Ester |

| Hydrolysis (Partial) | Nitrile | Controlled NaOH; Nitrile Hydratase | Amide |

| Hydrolysis (Complete) | Nitrile | Strong Acid/Base; Nitrilase | Carboxylic Acid |

| Reduction | Nitrile | LiAlH₄ | Primary Amine |

| Oxidation | Hydroxyl | PCC, Swern Oxidation | Ketone |

Future Research Directions and Unexplored Avenues in 5s 5 Hydroxyhexanenitrile Research

Development of More Sustainable and Green Synthetic Methodologies

The chemical industry's shift towards environmentally benign processes necessitates the development of greener synthetic routes for (5S)-5-Hydroxyhexanenitrile. Current methods often rely on traditional chemical catalysts and harsh reaction conditions. Future research should prioritize the adoption of sustainable practices.

Biocatalysis, utilizing whole-cell systems or isolated enzymes, presents a compelling alternative to conventional methods. rsc.org For instance, the use of Daucus carota (carrot) roots as a biocatalyst for the asymmetric reduction of ketones to chiral alcohols highlights the potential of readily available and renewable resources in organic synthesis. rsc.org Such systems offer high regio- and stereoselectivity under mild conditions, reducing energy consumption and the need for toxic reagents. rsc.org Further exploration of plant-based biocatalysts and other microbial sources could lead to more economical and environmentally friendly production methods for this compound.

Another promising strategy involves the implementation of co-cultivation techniques with natural deep-eutectic solvents (NADES). This approach has been shown to enhance the efficiency of whole-cell catalyzed bioreductions by improving cell permeability, thereby overcoming mass-transfer limitations. acs.org The application of such green chemistry metrics to evaluate and compare different synthetic strategies will be crucial in identifying the most sustainable options. acs.org

Exploration of Novel Biocatalysts and Enzyme Systems with Enhanced Performance

The discovery and engineering of novel biocatalysts are paramount to improving the synthesis of this compound. While enzymes like hydroxynitrile lyases (HNLs) and alcohol dehydrogenases (ADHs) have been successfully employed, there is a continuous need for catalysts with improved stability, activity, and substrate scope. rsc.orgnih.gov

One area of focus should be the discovery of new nitrile reductases. The QueF family of nitrile reductases, which catalyze the four-electron reduction of a nitrile to an amine, has garnered attention as a potential replacement for metal hydride catalysts. acs.orgresearchgate.net However, their narrow substrate specificity currently limits their practical application. acs.orgrsc.org Future research could involve searching for new families of nitrile reductases or engineering existing scaffolds to broaden their substrate range. rsc.org

Immobilization techniques also offer a path to enhanced enzyme performance and reusability. For example, entrapping enzymes in materials like poly(vinyl alcohol) has been shown to create robust and recyclable biocatalysts for the synthesis of chiral cyanohydrins. figshare.com The development of efficient bienzyme-coupled catalytic systems, potentially in two-phase systems, can also lead to higher substrate tolerance and product yields. nih.gov

Rational Design and High-Throughput Screening of Chemocatalytic Processes

Alongside biocatalysis, the development of efficient chemocatalytic systems remains a key research area. Rational design and high-throughput screening (HTS) are powerful tools for the discovery and optimization of new catalysts for the synthesis of this compound and other chiral molecules. nih.govnih.gov

HTS methods allow for the rapid evaluation of large libraries of catalysts and reaction conditions. pnas.org Techniques such as electrospray ionization mass spectrometry and ¹⁹F NMR spectroscopy can be used to analyze numerous reactions quickly and accurately, determining both yield and enantiomeric excess. nih.govchemrxiv.org Multi-substrate screening, in particular, enables the simultaneous selection for both high enantioselectivity and broad substrate generality, which is often a limitation in traditional catalyst discovery campaigns. nih.gov

Computational methods, including quantum mechanics/molecular mechanics (QM/MM) calculations, can provide valuable insights into reaction mechanisms and guide the rational design of new catalysts. acs.orgntu.edu.sg By understanding the transition states and intermediates, researchers can design more effective and selective catalysts.

Expanding the Scope of Derivatization and Diversification of this compound-derived Scaffolds

This compound is a versatile chiral building block, and future research should focus on expanding its synthetic utility. The development of new methods for the derivatization and diversification of its scaffold will open up access to a wider range of complex and valuable molecules.

One important application is the synthesis of chiral piperidines, which are prevalent in many pharmaceuticals. nih.govdicp.ac.cnnih.gov this compound can serve as a precursor for the synthesis of various substituted piperidines through chemo-enzymatic dearomatization or radical-mediated C-H cyanation. nih.govnih.gov For example, (S)-2-cyanopiperidine, a key intermediate, can be synthesized from a related hydroxyhexanenitrile derivative. researchgate.netscispace.com

The cyanohydrin moiety of this compound offers numerous possibilities for further chemical transformations. rsc.orgtuhh.de These reactions can lead to the synthesis of α-hydroxy esters, β-amino alcohols, and other valuable chiral synthons. researchgate.net Exploring novel catalytic systems for these transformations, such as organocatalysis for conjugate additions, can further enhance the synthetic potential of this chiral building block. mdpi.comacs.org

Advanced Spectroscopic and Structural Characterization for Mechanistic Understanding

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for the development of more efficient and selective processes. Advanced spectroscopic and structural characterization techniques are indispensable tools for these mechanistic investigations.

Chiroptical sensing methods, which can be adapted for high-throughput screening, offer a rapid way to determine the enantiomeric ratio and concentration of chiral nitriles. nih.govacs.org Techniques like ¹⁹F NMR spectroscopy with chiral probes have also proven effective for the enantiodifferentiation of chiral nitriles, even those with distant chiral centers. acs.orgrsc.org

X-ray crystallography provides invaluable structural information on enzyme-substrate complexes, offering insights into the basis of stereoselectivity. nih.gov For example, the crystal structure of QueF nitrile reductase has provided evidence for a covalent thioimide intermediate in its catalytic cycle. nih.gov Combining structural data with kinetic studies and computational modeling allows for a comprehensive understanding of the catalytic mechanism, which can then be used to guide protein engineering and catalyst design efforts. ntu.edu.sg

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.